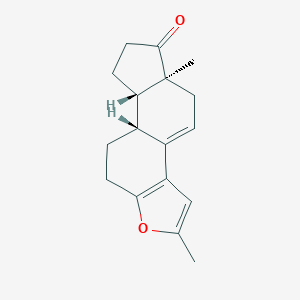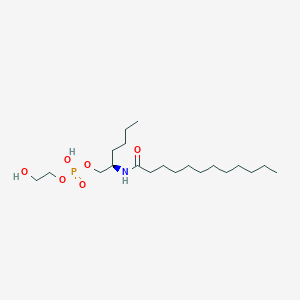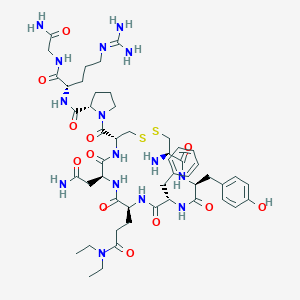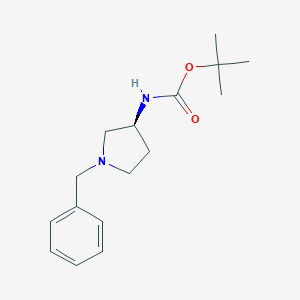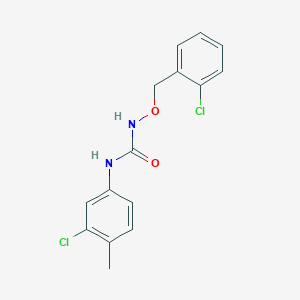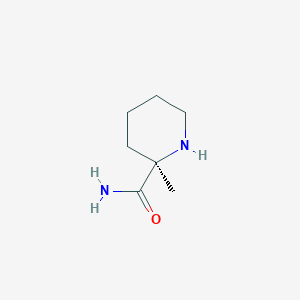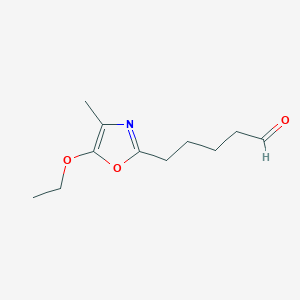![molecular formula C23H24FN3O2 B144989 4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide CAS No. 135722-26-8](/img/structure/B144989.png)
4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide is a chemical compound used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action for 4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It also acts as an antagonist of the 5-HT1A receptor, which is involved in the regulation of mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific research application. In cancer treatment, it has been shown to induce apoptosis and inhibit cell proliferation. In neurological disorders, it has been studied for its potential as a neuroprotective agent and as a treatment for depression and anxiety. Inflammation studies have shown that this compound has anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide in lab experiments include its potential therapeutic properties and its ability to inhibit specific enzymes and receptors. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on this compound include further studies on its potential therapeutic properties, as well as its mechanism of action and potential side effects. Additionally, research on the optimization of the synthesis method and purification techniques could lead to more efficient and cost-effective production of this compound. Finally, studies on the potential use of this compound in combination with other therapeutic agents could lead to more effective treatments for various diseases and disorders.
Métodos De Síntesis
The synthesis of 4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide involves several steps, including the reaction of 4-fluorobenzoyl chloride with 2-(4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl)ethan-1-ol in the presence of a base, followed by the addition of benzamide. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
This compound has been studied for its potential therapeutic properties in various scientific research fields, including cancer treatment, neurological disorders, and inflammation. In cancer treatment, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, it has been studied for its potential as a neuroprotective agent and as a treatment for depression and anxiety. Inflammation studies have shown that this compound has anti-inflammatory properties.
Propiedades
Número CAS |
135722-26-8 |
|---|---|
Fórmula molecular |
C23H24FN3O2 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
4-fluoro-N-[2-[4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H24FN3O2/c24-19-7-4-18(5-8-19)23(29)25-10-11-26-12-14-27(15-13-26)22-3-1-2-17-6-9-20(28)16-21(17)22/h1-9,16,28H,10-15H2,(H,25,29) |
Clave InChI |
UENYRBDWSVISMK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC4=C3C=C(C=C4)O |
SMILES canónico |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC4=C3C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



